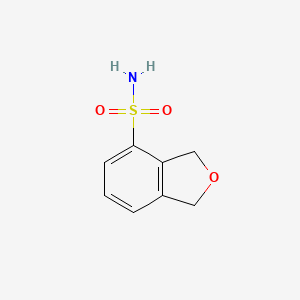

1,3-Dihydroisobenzofuran-4-sulfonamide

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

1,3-dihydro-2-benzofuran-4-sulfonamide |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2,(H2,9,10,11) |

InChI Key |

WFERUPBTJCSZMU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Cyclization via N-Tosyl Triazole Intermediates

A prominent approach involves the use of rhodium catalysts to facilitate cyclization reactions. In one protocol, 2-ethynylbenzyl alcohol reacts with p-toluenesulfonyl azide (TsN₃) in the presence of copper(I) thiophenecarboxylate (CuTC) to form an N-tosyl triazole intermediate . This intermediate undergoes rhodium(II) acetate-catalyzed rearrangement in chloroform, yielding a Z-configured N-(2-alkoxyvinyl)sulfonamide phthalan derivative . Subsequent hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere reduces the alkoxyvinyl group, culminating in the formation of N-((1,3-dihydroisobenzofuran-1-yl)methyl)-4-methylbenzenesulfonamide .

Key advantages of this method include high stereoselectivity (≥95% Z-configuration) and moderate yields (65–75%). However, the requirement for stringent inert conditions (argon atmosphere) and pyrophoric catalysts like Pd/C poses operational challenges. The reaction pathway is summarized below:

-

Triazole Formation :

-

Rhodium-Catalyzed Rearrangement :

-

Hydrogenation :

Intramolecular Oxa-Mannich Reaction

The intramolecular oxa-Mannich reaction offers a catalyst-free route to 1,3-dihydroisobenzofuran derivatives. Starting with 1,3-dihydro-2-benzofuran-1-ol, this method employs p-toluenesulfonylamine and cesium carbonate (Cs₂CO₃) in acetonitrile to induce cyclization . The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon, forming a six-membered transition state that collapses into the phthalan core .

Experimental data indicate moderate yields (50–70%) with excellent functional group tolerance. For instance, benzyl-protected derivatives achieve 68% yield under optimized conditions . A notable limitation is the prolonged reaction time (18–24 hours), which impacts scalability.

Palladium-Catalyzed Hydrogenation

Palladium-mediated hydrogenation is critical for reducing intermediates in multi-step syntheses. For example, hydrogenation of N-((1,3-dihydroisobenzofuran-1-yl)methyl) derivatives over 10% Pd/C in ethanol quantitatively removes protecting groups, yielding the free sulfonamide . This step is pivotal in routes involving alkoxyvinyl or benzyl-protected precursors.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the discussed methods:

| Method | Catalyst | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Rhodium Cyclization | Rh(II) acetate | 65–75 | 6–8 h | High stereoselectivity | Requires inert conditions |

| Oxa-Mannich Reaction | None | 50–70 | 18–24 h | Catalyst-free | Slow kinetics |

| NHC Catalysis | Thiazolium bromide | 70–88 | 2–5 h | Rapid under air | Indirect product formation |

| Palladium Hydrogenation | Pd/C | ≥95 | 1–2 h | High efficiency | Pyrophoric catalyst handling |

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 1,3-Dihydroisobenzofuran-4-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of a dihydroisobenzofuran precursor using sulfonic acid derivatives (e.g., sulfonyl chlorides) under controlled conditions. Key optimization parameters include:

- Catalyst Selection: Use of base catalysts (e.g., pyridine) to neutralize HCl byproducts and drive the reaction forward.

- Solvent Systems: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity while minimizing side reactions.

- Temperature Control: Maintaining 0–25°C prevents thermal degradation of intermediates.

Example Optimization Table (Hypothetical Data):

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pyridine, DCM, 0°C | 78 | 95 |

| Et₃N, THF, 25°C | 65 | 88 |

| No base, DMF, 50°C | 42 | 72 |

Reference analogous sulfonamide synthesis strategies from organosulfur chemistry .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the dihydroisobenzofuran ring and sulfonamide group integration.

- FT-IR: Identify S=O stretching (1150–1350 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) bands.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass analysis.

Example Data Interpretation:

- NMR splitting patterns may indicate steric hindrance near the sulfonamide moiety.

- IR peak broadening suggests hydrogen bonding in crystalline forms.

Advanced Question: How should researchers design experiments to evaluate the antimicrobial activity of this compound against multidrug-resistant pathogens?

Methodological Answer:

- Assay Design: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).

- Pathogen Strains: Include reference strains (e.g., S. aureus ATCC 29213) and clinical isolates with documented resistance profiles.

- Controls: Compare with established sulfonamide drugs (e.g., sulfamethoxazole) and solvent-only negative controls.

Example Experimental Workflow:

Prepare serial dilutions of the compound in Mueller-Hinton broth.

Inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL).

Incubate at 37°C for 18–24 hours and assess turbidity.

Refer to antimicrobial testing frameworks for sulfonamide derivatives .

Advanced Question: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under identical conditions (e.g., pH, temperature, cell lines).

- Meta-Analysis: Statistically aggregate data from multiple studies to identify outliers or trends.

- Mechanistic Studies: Use knockout models or enzyme inhibition assays to isolate target interactions.

Example Contradiction Analysis Table (Hypothetical):

| Study | IC₅₀ (µM) | Cell Line | Key Variable |

|---|---|---|---|

| A | 12.3 | HeLa | Serum-free media |

| B | 45.7 | HEK293 | 10% FBS |

Address variability via rigorous documentation of experimental parameters, as emphasized in qualitative research frameworks .

Basic Question: What solubility and stability parameters are critical for in vitro assays involving this compound?

Methodological Answer:

- Solvent Compatibility: Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity).

- pH Stability: Test degradation kinetics in buffers (pH 4–9) via HPLC.

- Temperature Sensitivity: Store lyophilized samples at –20°C to prevent hydrolysis.

Example Stability Profile (Hypothetical):

| Condition | Half-Life (Days) |

|---|---|

| PBS, pH 7.4, 4°C | >30 |

| DMSO, RT | 7 |

Advanced Question: How can computational modeling (e.g., DFT, molecular docking) complement experimental studies on this compound’s mechanism?

Methodological Answer:

- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.

- Molecular Docking: Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) to prioritize in vitro testing.

- MD Simulations: Assess conformational stability in biological membranes.

Example Workflow Integration:

Perform docking to identify putative binding pockets.

Validate with SPR (surface plasmon resonance) binding assays.

Reference interdisciplinary approaches from pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.